1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-15(18-14-2-4-23(20,21)10-14)17-7-11-5-13(8-16-6-11)12-1-3-22-9-12/h1,3,5-6,8-9,14H,2,4,7,10H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDTZKDREWKFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Urea derivatives are extensively studied for their pharmacological and material science applications. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, physicochemical properties, and inferred biological implications.
Structural Analogues
a. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n)
- Key Differences :
- Implications: Sulfone vs. Aromatic Systems: The pyridine-furan system in the target compound may enhance π-π stacking interactions vs. the electron-deficient trifluoromethyl-phenyl group in 7n, which is optimized for hydrophobic binding.
b. Other Urea Derivatives
- Substituent Trends :
- Electron-withdrawing groups (e.g., -CF3, -Cl in 7n) are common in kinase inhibitors to modulate binding affinity.
- Hybrid heterocycles (e.g., pyridine-furan in the target compound) are emerging in antimicrobial and anti-inflammatory agents due to dual hydrogen-bonding and aromatic interactions.
Physicochemical and Pharmacokinetic Properties
- logP : The sulfone group likely reduces lipophilicity (lower logP) compared to 7n, which has a highly lipophilic trifluoromethyl group.
- Solubility : Increased polarity from the sulfone may enhance aqueous solubility, a common trend in sulfone-containing drugs.
- Metabolic Stability : The absence of a thioether (prone to oxidation) in the target compound suggests improved metabolic stability vs. 7n.
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